![molecular formula C7H4BrClN2S B2808480 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine CAS No. 1388892-94-1](/img/structure/B2808480.png)

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H4BrClN2S and its molecular weight is 263.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

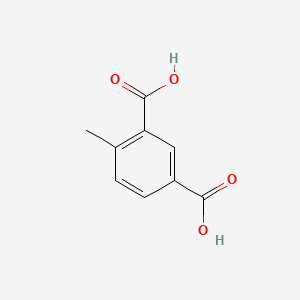

Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine has been utilized as a starting material for the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives were obtained through reactions involving carbon disulfide and alkyl halides, followed by treatment with secondary amines. This pathway demonstrates the compound's versatility in creating scaffolds with potential therapeutic applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).

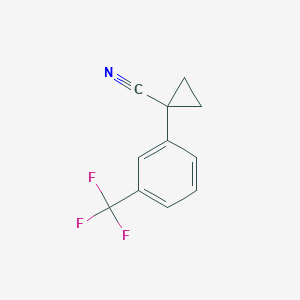

Generation of Trifluoromethyl-Substituted Pyrimidines

Another significant application involves the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. The stability of 5-pyrimidyllithium species allows for the production of carboxylic acids from 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, showcasing its role in synthesizing compounds with enhanced electronic properties for potential industrial and pharmaceutical uses (Schlosser, Lefebvre, & Ondi, 2006).

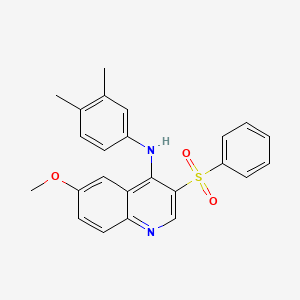

Antifolate Inhibitors for Pneumocystis carinii and Toxoplasma gondii

In the realm of medicinal chemistry, derivatives of this compound have been investigated as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. This application underscores the compound's relevance in developing new antifungal and antimicrobial agents (Rosowsky, Papoulis, & Queener, 1997).

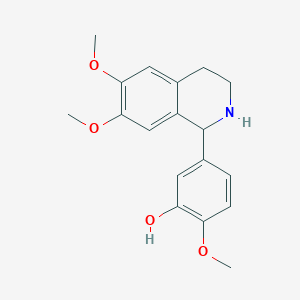

Azo Compound Synthesis

Additionally, this compound has been used in the synthesis of novel azo compounds. The structural versatility of this compound enables the formation of azo dyes through cyclocondensation reactions, indicating its utility in the development of new materials with specific optical properties (Nikpour, Zarinabadi, & Saberi, 2012).

Regioselective Ammonia Reactions

Research into the regioselective displacement reactions of ammonia with 5-Bromo-4-chloro-6-methylpyrimidine has provided insights into the synthesis of substituted aminopyrimidines, further highlighting the compound's significance in creating pharmacologically relevant structures (Doulah et al., 2014).

Mechanism of Action

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its potential targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .

Properties

IUPAC Name |

5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c1-3-5(8)4-6(9)10-2-11-7(4)12-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIDMQBJWKUZRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=CN=C2Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2808398.png)

![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)

![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)

![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)

![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)